4-Phenethylpiperidine
Overview
Description
4-Phenethylpiperidine is a chemical compound characterized by a benzene ring attached to a piperidine ring
Scientific Research Applications
4-Phenethylpiperidine has found applications in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its effects on biological systems and pathways.
Medicine: this compound and its derivatives are explored for their potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: It is utilized in the production of various industrial chemicals and materials.
Safety and Hazards
4-Phenethylpiperidine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control . Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture . This paper reaffirms the importance of a class‐based scheduling strategy while also arguing for increased research of schedule I controlled substances .
Mechanism of Action
Target of Action
4-Phenethylpiperidine is a chemical compound that serves as the base structure for a variety of opioids . Its primary targets are the µ-opioid receptors (MOR) , which play a crucial role in pain perception and reward.
Mode of Action
The compound interacts with its targets, the µ-opioid receptors, by binding to these receptors and activating them . This activation leads to a series of intracellular events, resulting in the inhibition of pain signals and the production of a euphoric effect.
Biochemical Pathways
The metabolism of this compound and its analogs can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the µ-opioid receptors. Activation of these receptors leads to a decrease in the perception of pain and can produce a euphoric effect . The extent of mor activation caused by this compound is negligible compared to that exerted by fentanyl .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, changes in the synthesis routes of related compounds, such as fentanyl, in an attempt to circumvent restrictions on previously used precursors, can result in the formation of this compound . The presence of this compound in illicit drug preparations may indicate a shift in synthesis routes .
Biochemical Analysis
Biochemical Properties
4-Phenethylpiperidine plays a significant role in biochemical reactions, particularly in the synthesis of fentanyl and related analogs. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the reductive amination of N-phenethyl-4-piperidinone to form this compound, which is then reacted with propionyl chloride or acetyl chloride to form either fentanyl or acetylfentanyl . The interactions with these enzymes and proteins are crucial for the successful synthesis of these potent opioids.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well-documented. It is known that its presence as a contaminant in fentanyl samples can influence cell function. For example, using a cell-based µ-opioid receptor recruitment assay, it was shown that the extent of MOR activation caused by 100 µM this compound is comparable to that exerted by a roughly 100,000-fold lower concentration of fentanyl . This suggests that this compound may have a negligible impact on cell signaling pathways, gene expression, and cellular metabolism compared to fentanyl.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a precursor in the synthesis of fentanyl and its analogs. It undergoes reductive amination with N-phenethyl-4-piperidinone to form this compound, which is then reacted with propionyl chloride or acetyl chloride to form fentanyl or acetylfentanyl . This process involves binding interactions with various biomolecules and enzyme activation, which are essential for the successful synthesis of these potent opioids.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound over time have been studied to some extent. It has been found as an impurity in illicit fentanyl preparations, and its presence can be attributed to improper chemical purification . The stability and degradation of this compound in these settings are crucial for understanding its long-term effects on cellular function. Detailed studies on its temporal effects are limited.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that fentanyl and its analogs, which are synthesized using this compound, can have varying effects at different dosages. High doses of these compounds can lead to toxic or adverse effects, including respiratory depression and death
Metabolic Pathways
This compound is involved in the metabolic pathways of fentanyl and its analogs. It undergoes reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . These metabolic reactions are crucial for the biotransformation of this compound into its active forms, which can then exert their effects on the body.
Transport and Distribution
It is known that its presence as a contaminant in fentanyl samples can influence its localization and accumulation in the body
Subcellular Localization
It is known that its presence as a contaminant in fentanyl samples can influence its targeting to specific compartments or organelles within cells
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenethylpiperidine can be synthesized through several methods, including the reduction of 4-phenylpiperidinone using reducing agents such as lithium aluminum hydride (LiAlH4). Another common method involves the reductive amination of phenethylamine with piperidine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves large-scale reductive amination processes, where phenethylamine and piperidine are reacted under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Phenethylpiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidation of this compound can yield 4-phenylpiperidinone.
Reduction: Reduction reactions can produce this compound from its corresponding ketone or amide derivatives.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives of this compound.
Comparison with Similar Compounds
4-Phenylpiperidine
N-Phenyl-4-piperidinamine
4-Phenylpiperidinone
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Properties
IUPAC Name |
4-(2-phenylethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,13-14H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTPSTRUUZKFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402127 | |
Record name | 4-phenethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24152-41-8 | |
Record name | 4-phenethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-phenylethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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